Dopastin vs. Nepicastat: Potency, CNS Penetration, and Reversibility Differentiate Research Utility
Dopastin (Ki = 4.7 µM) exhibits a potency for dopamine β-hydroxylase inhibition that is approximately 550-fold lower than that of Nepicastat (IC50 = 8.5 nM for bovine DBH; 9 nM for human DBH) [1]. Crucially, this difference in potency is not merely a matter of degree but reflects fundamentally different molecular interactions and therapeutic windows. Nepicastat is a potent, centrally acting inhibitor designed for therapeutic applications, whereas Dopastin's lower potency and natural product origin position it as a valuable tool compound for mechanistic studies and as a benchmark for structure-activity relationship (SAR) investigations. Furthermore, kinetic studies demonstrate that Dopastin acts as an uncompetitive inhibitor with respect to the substrate tyramine and as a competitive inhibitor with respect to the cofactor ascorbic acid, while Nepicastat exhibits a mixed-model inhibition mechanism approaching competitive behavior [2]. This mechanistic divergence implies that the two compounds will respond differently to variations in substrate or cofactor concentrations, which is a critical consideration in experimental design.
| Evidence Dimension | Inhibitory Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 4.7 µM |
| Comparator Or Baseline | Nepicastat: IC50 = 8.5 nM (bovine DBH), 9 nM (human DBH) |
| Quantified Difference | ~550-fold lower potency for Dopastin |
| Conditions | Purified bovine adrenal DBH enzyme assay |
Why This Matters
For researchers requiring moderate, reversible DBH inhibition without profound CNS effects, Dopastin provides a distinct pharmacological profile compared to the high-potency, brain-penetrant Nepicastat.
- [1] Iinuma H, Matsuzaki M, Nagatsu T, et al. Biochemical and biological studies on dopastin, an inhibitor of dopamine β-hydroxylase. Agric Biol Chem. 1974;38(11):2107-2111. View Source
- [2] Bonifácio MJ, et al. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. Eur J Pharmacol. 2015;751:42-49. View Source
